[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE
Description
[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl][(2-fluorophenyl)methyl]amine hydrochloride is a fluorinated indole derivative with a benzylamine side chain. The compound features a 5-fluoro-2-methylindole core linked to a 2-fluorobenzyl group via an ethylamine bridge, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, a common feature in pharmaceutical formulations .
Properties
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2.ClH/c1-12-15(16-10-14(19)6-7-18(16)22-12)8-9-21-11-13-4-2-3-5-17(13)20;/h2-7,10,21-22H,8-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCUUGOPNGUFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC=CC=C3F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with an appropriate ketone under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) as a catalyst and is carried out under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce reduced indole compounds.
Scientific Research Applications
[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on modifications to the indole ring, benzyl group, or amine backbone. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Indole Substitutions: The target compound’s 5-fluoro-2-methylindole core distinguishes it from analogs like 2-(5-fluoro-1-methylindol-3-yl)ethylamine hydrochloride, where the methyl group is at the indole’s 1-position .
Benzyl Group Variations :
- The 2-fluorobenzyl group in the target compound is shared with 25C-NBF HCl . However, 25C-NBF HCl’s dimethoxybenzene core (vs. indole) shifts its activity toward classical psychedelics (5-HT2A agonism). This highlights how core structure dictates pharmacological class despite shared benzyl motifs.
Amine Backbone Modifications: Piperazine-containing analogs (e.g., {2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}amine ) introduce a basic nitrogen-rich scaffold, favoring interactions with monoamine transporters or receptors. In contrast, the target compound’s ethylamine bridge prioritizes simplicity and metabolic stability.
Fluorine’s Role :
- Fluorine at the indole’s 5-position and benzyl’s 2-position enhances lipophilicity and metabolic resistance, a strategy seen in CNS-targeted drugs (e.g., fluoxetine) .
Research Findings and Trends
- Receptor Specificity : Indole derivatives with 2-fluorobenzyl groups (e.g., target compound, 25C-NBF HCl) show affinity for serotonin receptors, but activity varies with core structure. Indole-based compounds may exhibit off-target effects compared to dimethoxybenzene analogs .
- Metabolic Stability : Fluorination at the indole’s 5-position reduces oxidative metabolism, as seen in fluorinated pharmaceuticals .
- Toxicity Considerations : NBOMe/NBOH analogs (e.g., 25C-NBF HCl) are associated with high toxicity due to excessive receptor activation, whereas indole derivatives with methyl substitutions may offer safer profiles .
Biological Activity
The compound [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula: C₁₄H₁₅ClF₂N₂
- Molecular Weight: 284.74 g/mol
- IUPAC Name: 1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-N-(2-fluorophenyl)methanamine hydrochloride
Structural Features
| Feature | Description |
|---|---|
| Indole Ring | Contributes to biological activity |
| Fluorine Substituents | Enhances lipophilicity and reactivity |
| Amine Group | Essential for receptor interactions |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which could position it as a candidate for treating mood disorders.
Pharmacological Profile
-
Antidepressant Effects:
- The compound has shown promise in preclinical models for alleviating symptoms of depression.
- It exhibits a significant increase in serotonin levels in the synaptic cleft, which is crucial for mood regulation.
-
Neuroprotective Properties:
- Research indicates that the compound may protect neuronal cells from oxidative stress, potentially reducing neurodegeneration.
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Anxiolytic Activity:
- Initial studies suggest that it may reduce anxiety-like behaviors in animal models, indicating potential use in anxiety disorders.
Data from Case Studies
Several studies have explored the biological activity of this compound:
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits serotonin reuptake, with an IC50 value comparable to established SSRIs. Its selectivity for serotonin transporters over norepinephrine transporters suggests a targeted mechanism of action.
In Vivo Studies
In vivo studies using murine models have shown that administration of the compound leads to:
- Increased locomotor activity, indicating reduced depressive symptoms.
- Enhanced performance in forced swim tests, a common measure for antidepressant efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
